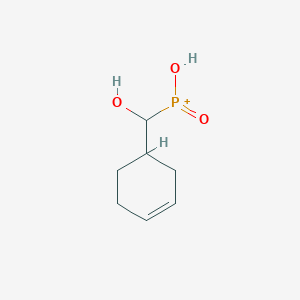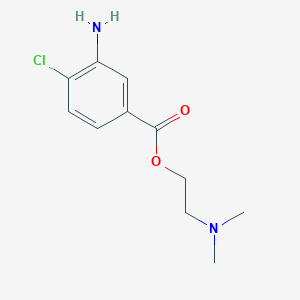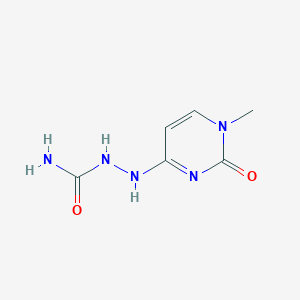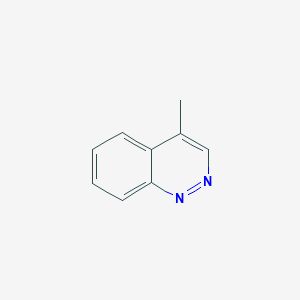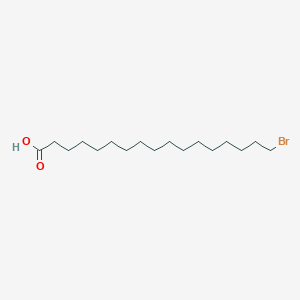
17-Bromoheptadecanoic acid
Übersicht
Beschreibung
17-Bromoheptadecanoic acid is a chemical compound with the CAS Number: 13099-35-9 . It has a molecular weight of 349.35 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of 17-Bromoheptadecanoic acid is C17H33BrO2 . The average mass is 349.347 Da and the monoisotopic mass is 348.166382 Da .Physical And Chemical Properties Analysis
17-Bromoheptadecanoic acid is a solid substance . It is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
- 17-Bromoheptadecanoic acid is used as a precursor in the production of radiopharmaceuticals . Radiopharmaceuticals are radioactive compounds used for diagnosis or treatment of diseases. They work by emitting radiation that can be detected by specific medical devices, providing valuable information about the area of the body being targeted .
- The exact methods of application or experimental procedures would depend on the specific radiopharmaceutical being produced and the disease being targeted. Typically, the 17-Bromoheptadecanoic acid would be incorporated into a larger molecule that is designed to target a specific area of the body .
- The outcomes of using 17-Bromoheptadecanoic acid in this way would also depend on the specific application. In general, the goal of radiopharmaceuticals is to provide targeted treatment or imaging for specific diseases, improving patient outcomes .
- 17-Bromoheptadecanoic acid is also involved in the preparation of aromatic hydroxyketones . Aromatic hydroxyketones are a type of organic compound that have a wide range of applications, including in the synthesis of other chemicals .
- The methods of application or experimental procedures would depend on the specific aromatic hydroxyketone being synthesized. Typically, the 17-Bromoheptadecanoic acid would be reacted with other chemicals under specific conditions to produce the desired aromatic hydroxyketone .
- The outcomes of using 17-Bromoheptadecanoic acid in this way would depend on the specific aromatic hydroxyketone being synthesized. In general, aromatic hydroxyketones are valuable intermediates in the synthesis of other chemicals, and their production can enable the development of new materials and pharmaceuticals .
Radiopharmaceuticals
Aromatic Hydroxyketones
- 17-Bromoheptadecanoic acid can be used in biochemical research . Biochemical research involves the study of the chemical substances and processes that occur within living organisms.
- The methods of application or experimental procedures would depend on the specific biochemical research being conducted. Typically, the 17-Bromoheptadecanoic acid would be used as a reagent or precursor in various biochemical reactions .
- 17-Bromoheptadecanoic acid can also be used in chemical synthesis . Chemical synthesis involves the creation of complex chemical compounds from simpler ones.
- The methods of application or experimental procedures would depend on the specific chemical synthesis being conducted. Typically, the 17-Bromoheptadecanoic acid would be reacted with other chemicals under specific conditions to produce the desired compound .
Biochemical Research
Chemical Synthesis
- 17-Bromoheptadecanoic acid can be used as a precursor in the production of various pharmaceuticals . A precursor is a substance from which another is formed, especially by metabolic reaction.
- The methods of application or experimental procedures would depend on the specific pharmaceutical being produced. Typically, the 17-Bromoheptadecanoic acid would be reacted with other chemicals under specific conditions to produce the desired pharmaceutical .
- The outcomes of using 17-Bromoheptadecanoic acid in this way would depend on the specific pharmaceutical being produced. In general, the goal of pharmaceutical production is to create effective treatments for various diseases .
- 17-Bromoheptadecanoic acid can also be used in chemical research . Chemical research involves the study of the properties and behavior of chemicals.
- The methods of application or experimental procedures would depend on the specific chemical research being conducted. Typically, the 17-Bromoheptadecanoic acid would be used as a reagent or precursor in various chemical reactions .
- The outcomes of using 17-Bromoheptadecanoic acid in this way would depend on the specific research being conducted. In general, the goal of chemical research is to gain a better understanding of the properties and behavior of chemicals, which can lead to the development of new materials and pharmaceuticals .
Pharmaceutical Precursor
Chemical Research
Safety And Hazards
The safety information for 17-Bromoheptadecanoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Eigenschaften
IUPAC Name |
17-bromoheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSTWMSOFZKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCBr)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926997 | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Bromoheptadecanoic acid | |
CAS RN |
13099-35-9 | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13099-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013099359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-bromoheptadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



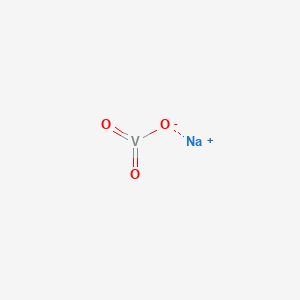
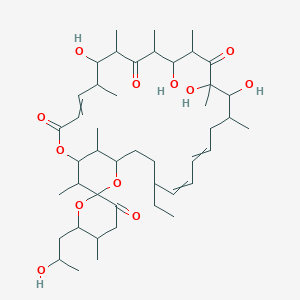
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

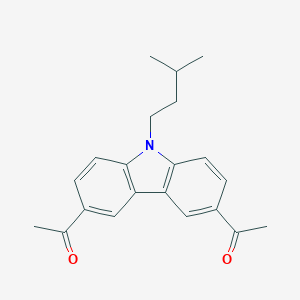
![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
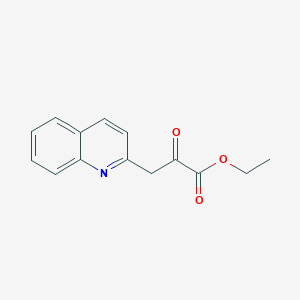
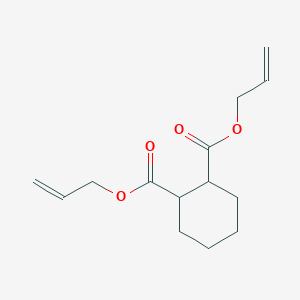
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
